3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its target, the CB2 receptors, by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the CB2 receptors. Activation of these receptors has been associated with a decrease in inflammation and pain perception . Therefore, it is plausible that this compound may have potential therapeutic applications in conditions associated with these symptoms.
Biological Activity
The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. Its synthesis and biological activity have garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazole ring , a piperidine moiety , and a dihydrobenzo[dioxine carbonyl group. These components are known for their roles in modulating biological activity through interactions with various biological targets.
Component | Description |
---|---|
Triazole | A five-membered ring that can act as a bioisostere for amides and is known for its ability to form hydrogen bonds. |
Piperidine | A six-membered nitrogen-containing ring that enhances the compound's solubility and bioavailability. |
Dihydrobenzo[dioxine] | This moiety is associated with antioxidant properties and may contribute to neuroprotective effects. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Pharmacological Profiles
Research indicates that compounds similar to this one exhibit various pharmacological effects:
- Neuroprotective Effects : The presence of the dihydrobenzo[dioxine] moiety suggests potential neuroprotective properties, possibly through antioxidant mechanisms.
- Anti-inflammatory Activity : The piperidine ring is often associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or neurodegenerative diseases .
- Analgesic Properties : Some derivatives have shown promise as analgesics, potentially providing pain relief without the side effects associated with traditional opioid medications.
In Vitro Studies
In vitro assays have demonstrated that derivatives of the compound exhibit significant binding affinity to alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release. For instance, a study highlighted that certain substituted derivatives displayed potent antagonist activity at these receptors .
In Vivo Studies
Animal model studies have suggested that the compound can cross the blood-brain barrier, indicating its potential for central nervous system applications. In particular, compounds derived from similar scaffolds have shown efficacy in models of Parkinson's disease by modulating noradrenaline levels .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
Compound | Structure | Activity | IC50 (nM) |
---|---|---|---|
Compound A | Benzimidazole derivative | PARP1 inhibitor | 2.6 |
Compound B | Piperidinyl urea | DCN1 inhibitor | 5.0 |
Compound C | Dihydrobenzo[dioxine] derivative | Alpha(2) antagonist | 10.0 |
This table illustrates how slight changes in chemical structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-25-23(29)27(17-7-3-2-4-8-17)21(24-25)16-11-13-26(14-12-16)22(28)20-15-30-18-9-5-6-10-19(18)31-20/h2-10,16,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXVNJAOMNAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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